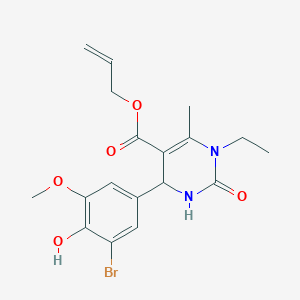

Prop-2-en-1-yl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

The compound Prop-2-en-1-yl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate belongs to the tetrahydropyrimidine-5-carboxylate family, a class of heterocyclic compounds with diverse pharmacological and material applications. Its structure comprises:

- Position 1: An ethyl group.

- Position 5: A prop-2-en-1-yl (allyl) ester, enhancing lipophilicity compared to methyl or ethyl esters.

- Position 6: A methyl group.

Modifications, such as post-synthetic esterification (e.g., allylation), may follow procedures similar to those in , where trimethylsilylethyl esters were prepared .

Properties

IUPAC Name |

prop-2-enyl 6-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-ethyl-4-methyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BrN2O5/c1-5-7-26-17(23)14-10(3)21(6-2)18(24)20-15(14)11-8-12(19)16(22)13(9-11)25-4/h5,8-9,15,22H,1,6-7H2,2-4H3,(H,20,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSPKXLKYQUWLIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(NC1=O)C2=CC(=C(C(=C2)Br)O)OC)C(=O)OCC=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BrN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the brominated phenyl precursor, followed by the introduction of the hydroxyl and methoxy groups. The final step involves the formation of the tetrahydropyrimidine ring and the esterification of the carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The brominated phenyl group can be reduced to a phenyl group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the brominated phenyl group may yield a phenyl group.

Scientific Research Applications

Prop-2-en-1-yl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The brominated phenyl group and the hydroxyl group play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The target compound’s structural and functional distinctions from related derivatives are analyzed below.

Substituent Effects on Physicochemical Properties

Aryl Group at Position 4

- Target Compound: The 3-bromo-4-hydroxy-5-methoxyphenyl group combines electron-withdrawing (Br), electron-donating (OH, OMe), and hydrogen-bonding capabilities. This contrasts with: Phenyl derivatives (e.g., : ethyl 4-phenyl-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate), which lack halogen or hydroxyl groups . 3-Ethoxy-4-hydroxyphenyl (), where ethoxy enhances lipophilicity but reduces hydrogen bonding compared to methoxy .

Ester Group at Position 5

Crystallographic and Hydrogen-Bonding Patterns

- Hydrogen Bonding: The hydroxyl group in the target compound’s aryl substituent may form intramolecular or intermolecular hydrogen bonds, as seen in (monohydrate structure with O–H···O bonds) and (3-ethoxy-4-hydroxyphenyl derivative) .

- Crystal Packing : Bromine’s steric effects may influence packing efficiency compared to smaller substituents like chlorine () or methoxy () .

Comparative Data Table

Biological Activity

Prop-2-en-1-yl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a tetrahydropyrimidine core with various substituents that contribute to its biological activity. The presence of the bromo , hydroxy , and methoxy groups on the phenyl ring enhances its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 338.15 g/mol |

| IUPAC Name | This compound |

| LogP | 3.1 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

Synthesis

The synthesis of this compound typically involves multi-step reactions that can include the condensation of appropriately substituted pyrimidine derivatives with bromo-substituted phenols. The synthetic routes often employ standard organic reactions such as nucleophilic substitutions and cyclization under controlled conditions to yield the desired product in good yields.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the tetrahydropyrimidine structure. For instance, analogs have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Prop-2-en-1-yl derivative | HCT116 (Colon Cancer) | 6.2 |

| Prop-2-en-1-yl derivative | T47D (Breast Cancer) | 27.3 |

These findings suggest that the compound may exert its anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibition properties . It has been shown to interact with specific enzymes involved in cancer progression and inflammation:

| Enzyme Target | Effect |

|---|---|

| Cyclooxygenase (COX) | Inhibition observed |

| Protein Kinase B (AKT) | Inhibition observed |

These interactions indicate potential therapeutic applications in treating inflammatory diseases and cancer.

The proposed mechanism of action involves binding to the active sites of target enzymes, leading to inhibition of their activity. This binding is facilitated by hydrogen bonding and hydrophobic interactions due to the presence of functional groups in the compound.

Case Studies

Several case studies have explored the biological effects of related compounds:

- Study on Anticancer Effects : A study demonstrated that derivatives similar to prop-2-en-1-yl exhibited significant growth inhibition in human breast cancer cells compared to controls.

- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in reduced levels of inflammatory markers, suggesting a role in modulating immune responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.